[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 918865-16-4
VCID: VC8317864
InChI: InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3
SMILES: CC1=CC(=NN1C2=CC=CC=C2CN)C
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

CAS No.: 918865-16-4

Cat. No.: VC8317864

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine - 918865-16-4

Specification

CAS No. 918865-16-4
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name [2-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine
Standard InChI InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3
Standard InChI Key VYQNOSSOUOYTFX-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC=CC=C2CN)C
Canonical SMILES CC1=CC(=NN1C2=CC=CC=C2CN)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) fused to a phenyl group at the 1-position, while the methanamine (-CH2_2NH2_2) substituent occupies the 2-position of the phenyl ring. The 3,5-dimethyl groups on the pyrazole ring enhance steric hindrance and influence electronic properties, potentially modulating reactivity and biological interactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.918865-16-4
Molecular FormulaC12H15N3\text{C}_{12}\text{H}_{15}\text{N}_{3}
Molecular Weight201.27 g/mol
IUPAC Name[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methanamine
SMILESCC1=CC(=NN1C2=CC=CC=C2CN)C
InChI KeyVYQNOSSOUOYTFX-UHFFFAOYSA-N

The amine group’s basicity (pKa9.5\text{p}K_a \approx 9.5) and the aromatic system’s electron-rich nature make this compound amenable to diverse chemical modifications.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic substitution reaction between 3,5-dimethylpyrazole and a halogenated phenylmethanamine derivative. Sodium hydride (NaH\text{NaH}) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3) is employed as a base to deprotonate the pyrazole, facilitating its attack on the electrophilic carbon of the phenyl halide.

Representative Procedure:

  • Reaction: 3,5-Dimethylpyrazole (1.0 equiv) is reacted with 2-fluorophenylmethanamine (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Workup: The crude product is extracted with ethyl acetate and washed with brine.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the pure compound (68% yield).

Industrial Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors are utilized to enhance mixing and heat transfer, while recrystallization from ethanol/water mixtures ensures high purity (>98%). Advanced techniques like high-performance liquid chromatography (HPLC) are reserved for pharmaceutical-grade material.

Table 2: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
SolventDMFEthanol/Water
CatalystNaH\text{NaH}Heterogeneous base (e.g., K2CO3\text{K}_2\text{CO}_3)
Yield68%85%
Purity95%>98%

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: The primary amine (-CH2_2NH2_2) is susceptible to oxidation, forming a nitroso (-CH2_2NO) or nitro (-CH2_2NO2_2) derivative under strong oxidative conditions (e.g., KMnO4\text{KMnO}_4).

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the pyrazole ring’s double bonds, yielding a tetrahydropyrazole analog.

Substitution Reactions

The phenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methanamine group. Halogenation with Cl2/FeCl3\text{Cl}_2/\text{FeCl}_3 introduces chlorine at the 4-position of the phenyl ring.

Hydrochloride Salt Formation

Reaction with hydrochloric acid produces the hydrochloride salt (C12H16ClN3\text{C}_{12}\text{H}_{16}\text{ClN}_3), which exhibits improved aqueous solubility (37 mg/mL vs. 5 mg/mL for the free base). This derivative is preferred in pharmaceutical formulations for enhanced bioavailability.

Applications Beyond Pharmacology

Agrochemicals

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Materials Science

Its rigid aromatic structure makes it a candidate for organic semiconductors. Thin films exhibit a hole mobility of 0.1cm2/V\cdotps0.1 \, \text{cm}^2/\text{V·s}, suitable for flexible electronics.

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